molecular formula C16H8ClF3O2S B6355799 (3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone CAS No. 887268-30-6

(3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone

Cat. No.: B6355799
CAS No.: 887268-30-6
M. Wt: 356.7 g/mol
InChI Key: FXMWBLIZUOCAJC-UHFFFAOYSA-N
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Description

(3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone is a chemical compound with the molecular formula C16H8ClF3O2S It is known for its unique structure, which includes a chlorobenzo[b]thiophene moiety and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone typically involves the reaction of 3-chlorobenzo[b]thiophene with 4-(trifluoromethoxy)benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone
  • (3-Iodobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone
  • (3-Methylbenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone

Uniqueness

(3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone is unique due to the presence of the chlorine atom on the benzo[b]thiophene ring and the trifluoromethoxy group on the phenyl ring. These functional groups impart distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3O2S/c17-13-11-3-1-2-4-12(11)23-15(13)14(21)9-5-7-10(8-6-9)22-16(18,19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMWBLIZUOCAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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